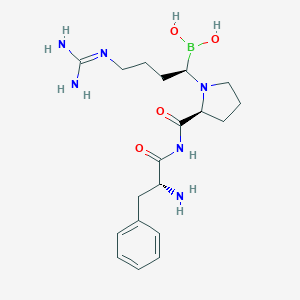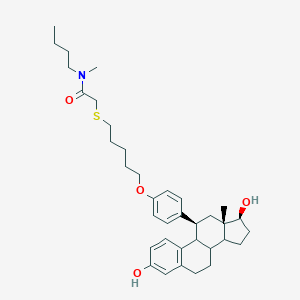
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide, also known as DMPT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMPT is a thioamide derivative of N-(pyridin-3-yl)carboxamide and has been found to have various biochemical and physiological effects.
Wirkmechanismus
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in regulating various cellular processes such as growth, metabolism, and autophagy. 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has also been found to inhibit the activity of the pro-inflammatory cytokine interleukin-1β (IL-1β).
Biochemical and Physiological Effects:
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to have various biochemical and physiological effects. In livestock, 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to promote growth and improve feed efficiency by increasing the secretion of growth hormone and insulin-like growth factor-1 (IGF-1). In human cells, 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to inhibit the activity of the pro-inflammatory cytokine IL-1β, which is involved in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has several advantages for lab experiments, including its low toxicity and stability. However, 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide can be difficult to dissolve in water, which can make it challenging to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide. In the field of agriculture, further research is needed to determine the optimal dosage and duration of 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide supplementation for different livestock species. In the field of medicine, further research is needed to investigate the potential anti-inflammatory and anti-cancer properties of 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide and to determine its safety and efficacy in human clinical trials. Additionally, further research is needed to investigate the mechanism of action of 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide and its effects on other cellular processes.
Synthesemethoden
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This is then reacted with pyridine-3-carboxamide to form 2,6-dimethoxy-N-(pyridin-3-ylcarbonyl)benzamide, which is then treated with Lawesson's reagent to form 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to have potential applications in various fields of scientific research. In the field of agriculture, 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been found to be an effective feed additive for livestock, promoting growth and improving feed efficiency. In the field of medicine, 2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide has been investigated for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
Produktname |
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
|---|---|
Molekularformel |
C15H15N3O3S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2,6-dimethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C15H15N3O3S/c1-20-11-6-3-7-12(21-2)13(11)14(19)18-15(22)17-10-5-4-8-16-9-10/h3-9H,1-2H3,(H2,17,18,19,22) |
InChI-Schlüssel |
JMVUQBXQLNJPDM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CN=CC=C2 |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)




![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)